molecular formula C10H9N3S B1482904 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098135-85-2

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482904
CAS RN: 2098135-85-2
M. Wt: 203.27 g/mol
InChI Key: DPFQTMMKZBEPDB-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, or ETPC, is an organic compound with a wide range of applications in the scientific community. This compound has the ability to form a variety of derivatives and is used in research for its unique properties. ETPC is a useful tool for researchers as it can be used in a variety of ways, from synthesis to drug development. In

Scientific Research Applications

Synthetic Approaches and Derivative Formation

Research on pyrazole derivatives, including compounds structurally related to 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, has revealed versatile synthetic routes that enable the creation of a broad range of chemical entities. For instance, a study detailed the synthesis of new series of pyrazole-4-carbonitrile derivatives through aldol condensation and multicomponent condensation reactions (MCRs), employing 1H–13C heteronuclear single quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) spectra for compound confirmation (Ali et al., 2016). These synthetic strategies facilitate the development of pyrazoles, pyrimidines, and azolopyrimidine derivatives, showcasing the compound's potential as a versatile precursor in organic synthesis.

Antimicrobial and Anticancer Activities

Significant research has been conducted on the bioactivity of pyrazole derivatives, highlighting their potential in medical applications. A study synthesized Schiff bases using a related compound, demonstrating excellent in vitro antimicrobial activity among certain derivatives compared to others (Puthran et al., 2019). Another research effort synthesized novel pyridines from a structurally similar compound, which were then evaluated for antibacterial, antitumor activities, indicating promising biological efficacy (Elewa et al., 2021).

Structural and Mechanistic Investigations

The crystal structure and reaction mechanism of pyrazole derivatives have also been subjects of study, providing insights into their chemical behavior. Research determining the crystal structure of a pyrazole derivative through X-ray crystallography has shed light on the reaction mechanisms with unsaturated carbonyl compounds, contributing to a deeper understanding of their chemical reactivity (Liu et al., 2013).

Anti-Tumor Agents and Anticancer Activity

The exploration of pyrazole derivatives as anti-tumor agents has revealed compounds with significant anticancer activity. A study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). Another investigation into new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrated notable anticancer activities, highlighting the potential of pyrazole derivatives in cancer therapy (Metwally et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating their utility in industrial applications. A study showed that pyrazole derivatives effectively inhibit steel corrosion, adhering to the Langmuir isotherm and providing a sustainable approach to corrosion protection (Motawea & Abdelaziz, 2015).

properties

IUPAC Name

1-ethyl-3-thiophen-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFQTMMKZBEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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